2-Methoxyethyl carbamate
CAS No.: 1616-88-2
Cat. No.: VC21199292
Molecular Formula: C4H9NO3
Molecular Weight: 119.12 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1616-88-2 |
---|---|
Molecular Formula | C4H9NO3 |
Molecular Weight | 119.12 g/mol |
IUPAC Name | 2-methoxyethyl carbamate |
Standard InChI | InChI=1S/C4H9NO3/c1-7-2-3-8-4(5)6/h2-3H2,1H3,(H2,5,6) |
Standard InChI Key | QAQJKDRAJZWQCM-UHFFFAOYSA-N |
SMILES | COCCOC(=O)N |
Canonical SMILES | COCCOC(=O)N |
Introduction
Physical and Chemical Properties
Structure and Identification
2-Methoxyethyl carbamate is an organic compound with the molecular formula C₄H₉NO₃ and a molecular weight of 119.12 g/mol. Its structure consists of a carbamate group linked to a 2-methoxyethyl moiety. The compound can be identified through various spectroscopic and analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry.
Table 1: Identification Parameters of 2-Methoxyethyl Carbamate
Parameter | Value |
---|---|
CAS Number | 1616-88-2 |
Molecular Formula | C₄H₉NO₃ |
Molecular Weight | 119.12 g/mol |
IUPAC Name | 2-methoxyethyl carbamate |
SMILES | COCCOC(=O)N |
InChI | InChI=1S/C4H9NO3/c1-7-2-3-8-4(5)6/h2-3H2,1H3,(H2,5,6) |
InChIKey | QAQJKDRAJZWQCM-UHFFFAOYSA-N |
Adduct | m/z | Predicted CCS (Ų) |
---|---|---|
[M+H]⁺ | 120.06552 | 122.1 |
[M+Na]⁺ | 142.04746 | 130.7 |
[M+NH₄]⁺ | 137.09206 | 129.0 |
[M+K]⁺ | 158.02140 | 127.2 |
[M-H]⁻ | 118.05096 | 120.8 |
[M+Na-2H]⁻ | 140.03291 | 125.0 |
[M]⁺ | 119.05769 | 122.5 |
[M]⁻ | 119.05879 | 122.5 |
The collision cross-section (CCS) data provides valuable information for analytical identification of the compound using ion mobility spectrometry coupled with mass spectrometry .
Synthesis Methods
The synthesis of 2-methoxyethyl carbamate can be achieved through various approaches, from traditional methods to more recent methodological advances that emphasize efficiency and sustainability.
Traditional Synthesis
The traditional synthesis of 2-methoxyethyl carbamate involves the reaction of 2-methoxyethanol with carbamoyl chloride. This reaction typically occurs in the presence of a base such as triethylamine, which acts as a catalyst. The reaction conditions, including temperature and solvent selection, are carefully controlled to ensure optimal yield and purity of the desired product.
The general reaction can be represented as:
2-methoxyethanol + carbamoyl chloride → 2-methoxyethyl carbamate + HCl
In this reaction, the base (triethylamine) neutralizes the hydrogen chloride (HCl) produced as a byproduct.
Modern Synthetic Approaches
Recent advances in carbamate synthesis have introduced more efficient and environmentally friendly methods. One notable approach involves the use of carbon dioxide as a reactant in a three-component coupling reaction with amines and alkyl halides .
Jung et al. described a mild and efficient preparation of alkyl carbamates on solid supports. Amines and anilines were coupled with Merrifield's resin through a CO₂ linker in the presence of cesium carbonate and tetrabutylammonium iodide (TBAI) . This method offers advantages in terms of purification and is suitable for generating large combinatorial libraries for rapid screening of bioactive molecules.
Another innovative approach involves the synthesis of carbamates through a three-component coupling of primary amines, CO₂, and an alkyl halide in the presence of cesium carbonate and TBAI in anhydrous N,N-dimethylformamide (DMF) . This method is particularly advantageous as it minimizes overalkylation and offers shortened synthetic sequences.
Chemical Reactions
2-Methoxyethyl carbamate undergoes various chemical reactions that demonstrate its versatility as a chemical intermediate. These reactions are facilitated by different reagents and conditions, making the compound valuable in organic synthesis.
Oxidation Reactions
Oxidation reactions convert 2-methoxyethyl carbamate into oxidized carbamate derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide. These reactions can be used to introduce additional functional groups or modify the existing structure to create more complex molecules.
Reduction Reactions
Reduction reactions can convert 2-methoxyethyl carbamate into simpler carbamate compounds. Reducing agents such as lithium aluminum hydride are commonly employed in these transformations. The reduction of carbamates can lead to the formation of amines, which are important building blocks in organic synthesis.
Substitution Reactions
Substitution reactions involve the replacement of the methoxyethyl group with other functional groups. Nucleophiles like amines and alcohols are commonly used in these reactions. These substitution reactions allow for the diversification of the carbamate structure, enabling the creation of a wide range of carbamate derivatives with tailored properties.
Deprotection Reactions
Carbamates, including 2-methoxyethyl carbamate, are often used as protecting groups for amines in organic synthesis. A recent study by Scattolin et al. (2022) demonstrated a nucleophilic deprotection method for carbamates mediated by 2-mercaptoethanol in the presence of potassium phosphate tribasic in N,N-dimethylacetamide at 75°C . This protocol provides an alternative to traditional hydrogenolysis or Lewis acid-mediated deprotection conditions, especially for substrates containing functionalities sensitive to these conventional methods.
Applications
The versatile chemical properties of 2-methoxyethyl carbamate make it valuable in numerous applications across different fields.
Organic Synthesis
In organic synthesis, 2-methoxyethyl carbamate serves as a valuable intermediate in the production of other chemical compounds. Its ability to undergo various reactions makes it useful for constructing complex molecules with specific functional groups. Additionally, carbamates function as protecting groups for amines and amino acids in organic synthesis and peptide chemistry .
Polymer Production
In the industrial sector, 2-methoxyethyl carbamate is employed in the production of polymers, coatings, and adhesives. Its chemical properties allow it to enhance the performance characteristics of these materials, such as durability and adhesion strength, making it a crucial component in various manufacturing processes.
Biological Research
In biological research, 2-methoxyethyl carbamate is utilized to study enzyme mechanisms. It can act as a substrate or inhibitor in biochemical assays, helping researchers understand enzyme kinetics and interactions. This application is particularly relevant in pharmacology and toxicology studies where enzyme inhibition plays a critical role.
Biological Activity
The biological activity of 2-methoxyethyl carbamate and related carbamate compounds has been the subject of increasing research interest due to their potential therapeutic applications.
Enzyme Interactions
2-Methoxyethyl carbamate interacts with various enzymes, which may influence metabolic pathways. This interaction can lead to the inhibition or modulation of enzyme activity, making carbamates valuable tools for studying biological processes and developing therapeutic agents.
Comparative Analysis with Similar Compounds
To better understand the properties and potential applications of 2-methoxyethyl carbamate, it is valuable to compare it with similar carbamate compounds.
Functional Derivatives
Various functional derivatives of 2-methoxyethyl carbamate have been synthesized and studied for specific applications. For instance, methyl N-[2-(3-fluorophenyl)-2-methoxyethyl]carbamate (CAS No. 1797182-97-8) is a synthetic organic compound belonging to the carbamate class with potential applications in medicinal chemistry.
Another example is 2-methoxyethyl N-[(4-iodophenyl)carbamoyl]carbamate (CAS No. 1620482-42-9), which is a carbamate compound with potential applications in medicinal chemistry and organic synthesis.
Table 4: Comparison of 2-Methoxyethyl Carbamate with Related Compounds
Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Features |
---|---|---|---|---|
2-Methoxyethyl carbamate | 1616-88-2 | C₄H₉NO₃ | 119.12 | Basic carbamate structure with methoxyethyl group |
Methyl N-[2-(3-fluorophenyl)-2-methoxyethyl]carbamate | 1797182-97-8 | C₁₁H₁₄FNO₃ | 227.24 | Contains fluorophenyl group, increased lipophilicity |
2-Methoxyethyl N-[(4-iodophenyl)carbamoyl]carbamate | 1620482-42-9 | C₁₁H₁₃IN₂O₄ | 364.14 | Contains iodophenyl group, potential for further functionalization |
Tert-butyl N-(2-methoxyethyl)carbamate | 30751-70-3 | C₈H₁₇NO₃ | 175.23 | Contains tert-butyl group for enhanced stability |
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